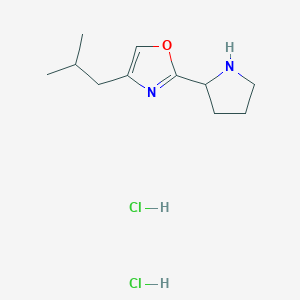

4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

Description

Properties

IUPAC Name |

4-(2-methylpropyl)-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.2ClH/c1-8(2)6-9-7-14-11(13-9)10-4-3-5-12-10;;/h7-8,10,12H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPUSLAUWGQYPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=COC(=N1)C2CCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride typically involves multiple steps, starting with the preparation of the core oxazole ring. One common synthetic route includes the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new compounds with potential pharmaceutical or industrial applications.

Biology: The compound may serve as a tool in biological studies, such as investigating enzyme inhibition or receptor binding.

Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

Industry: The compound's unique properties may be utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Heterocyclic Diversity : The target oxazole differs from triazolo-pyridine () and oxadiazole () in ring size and heteroatom arrangement, influencing electronic properties and binding affinity.

- Substituent Effects : The 2-methylpropyl group in the target compound and Imp. A(EP) increases lipophilicity compared to polar substituents like carboxylic acids or piperazine.

- Salt Forms : Dihydrochloride salts (target) exhibit superior aqueous solubility vs. free bases (e.g., triazolo-pyridine in ) or single hydrochloride salts .

Bioactivity Hypotheses :

- The pyrrolidine moiety (target) may mimic neurotransmitters (e.g., dopamine or acetylcholine), while the oxazole core could modulate enzyme binding (e.g., kinases or proteases).

- In contrast, piperazine-containing analogs () are often linked to serotonin or dopamine receptor interactions .

Stability and Regulatory Considerations

- Degradation Risks : The oxazole ring’s susceptibility to hydrolysis contrasts with more stable triazolo or oxadiazole systems .

Biological Activity

4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the oxazole class, characterized by a five-membered ring containing nitrogen and oxygen. Its structural formula is crucial for understanding its biological interactions. The presence of the pyrrolidine moiety contributes to its activity profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in neurodegenerative diseases and other pathologies.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit prolyl oligopeptidase (PREP), an enzyme implicated in the cleavage of neuropeptides. This inhibition could potentially modulate pathways associated with neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

- Neuroprotective Effects : The compound has shown promise in reducing oxidative stress and neuronal cell death in vitro, indicating its potential as a neuroprotective agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- In Vitro Studies : In one study, the compound was tested on SH-SY5Y neuroblastoma cells, where it exhibited significant inhibition of hAC activity with an IC50 value of 25 nM. This suggests a strong potential for therapeutic applications in sphingolipid-mediated disorders .

- Neurodegenerative Models : Another study focused on the effects of this compound on αSyn aggregation in cellular models relevant to Parkinson's disease. The results indicated that it effectively reduced αSyn aggregation, highlighting its potential role in mitigating neurodegenerative processes associated with this condition .

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of 4-(2-methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For analogous oxazole derivatives, key steps include:

- Temperature : Maintaining 60–80°C during cyclization to minimize side reactions (e.g., pyrrolidine ring decomposition) .

- Catalysts : Using Lewis acids (e.g., ZnCl₂) to facilitate oxazole ring formation, with yields improved by 20–30% compared to uncatalyzed reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, as observed in related dihydrochloride syntheses .

- pH Adjustment : Post-reaction neutralization with HCl (2–3 M) ensures dihydrochloride salt precipitation .

Q. Which analytical techniques are recommended for purity assessment and structural characterization?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., acetonitrile:water with 0.1% TFA) resolve impurities down to 0.1% .

- TLC : Silica gel plates (hexane:ethyl acetate, 3:1) validate reaction progression, with Rf values ~0.5 for the target compound .

- NMR : ¹H NMR (D₂O) shows characteristic signals: δ 1.2–1.4 ppm (2-methylpropyl CH₃), δ 3.1–3.5 ppm (pyrrolidine CH₂), and δ 8.1 ppm (oxazole proton) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in neuropharmacological applications?

- Methodological Answer :

- Structural Modifications : Replace the 2-methylpropyl group with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on receptor binding .

- In Vitro Assays : Use radioligand displacement assays (e.g., for σ-1 or NMDA receptors) to quantify affinity changes. For example, EC₅₀ shifts from 50 nM to 200 nM with substituent variations .

- Computational Docking : MD simulations (e.g., AutoDock Vina) predict binding poses in receptor pockets, correlating pyrrolidine ring orientation with activity .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR) to rule out technical artifacts .

- Batch Analysis : Compare impurity profiles (via HPLC) across synthesized batches; impurities like unreacted pyrrolidine (≥0.5%) may antagonize target receptors .

- Buffer Conditions : Test pH-dependent solubility (e.g., pH 7.4 vs. 6.5) to account for bioavailability discrepancies in cellular vs. enzymatic assays .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?

- Methodological Answer :

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks. HPLC-MS identifies hydrolysis of the oxazole ring (major degradant: 2-(pyrrolidin-2-yl)acetamide) under humid conditions .

- Photodegradation : UV exposure (λ = 365 nm) induces radical-mediated decomposition, mitigated by amber glass vials and antioxidant additives (e.g., 0.01% BHT) .

- pH-Dependent Stability : Below pH 3, the pyrrolidine ring undergoes protonation-induced ring-opening (t₁/₂ = 12 hrs at pH 2 vs. >100 hrs at pH 5) .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Counterion Effects : Dihydrochloride salt enhances water solubility (up to 50 mg/mL at pH 5), but freebase forms precipitate in neutral/basic conditions. Studies omitting pH control may misreport solubility .

- Solvent Polarity : LogP calculations (cLogP = 1.8) predict moderate organic solubility, but aggregation in nonpolar solvents (e.g., hexane) reduces observed solubility .

Key Experimental Design Considerations

- Synthetic Reproducibility : Document reaction stoichiometry (e.g., 1:1.2 molar ratio of oxazole precursor to pyrrolidine derivative) to minimize batch variability .

- Biological Replicates : Use n ≥ 3 independent experiments with positive/negative controls (e.g., known receptor agonists/antagonists) to ensure statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.